3,5,7-Trimethyladamantan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3,5,7-trimethyladamantan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N.ClH/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11;/h4-9,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZQWSJTVWTWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)N)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495175 | |
| Record name | 3,5,7-Trimethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15210-60-3 | |
| Record name | 3,5,7-Trimethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,7-Trimethyl-1-adamantanamine hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Halogenated Adamantanes
Bromination or chlorination of 1,3,5-trimethyladamantane yields 1-halo-3,5,7-trimethyladamantane. For example, liquid bromine reacts with 1,3,5-trimethyladamantane at ambient conditions to form 1-bromo-3,5,7-trimethyladamantane in yields exceeding 85%. Chlorination using AlCl₃ or FeCl₃ under Friedel-Crafts conditions is also reported.
Nitrated Intermediates
Nitration of 1,3,5-trimethyladamantane with mixed acids (H₂SO₄/HNO₃) at 10–30°C produces 1-nitro-3,5,7-trimethyladamantane, which is reduced to the amine precursor. This method, however, risks over-nitration and requires precise temperature control.
Synthetic Routes to this compound
Amination via Ritter Reaction
The Ritter reaction is a cornerstone for introducing the amine group.
Procedure :
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Reaction Setup : 1-Bromo-3,5,7-trimethyladamantane reacts with formamide in concentrated H₂SO₄ at 85°C for 2 hours.
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Intermediate Formation : N-Formyl-3,5,7-trimethyladamantan-1-amine is isolated in 98% yield.
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Hydrolysis : The formamide intermediate is treated with 21% HCl at reflux for 1 hour, yielding the hydrochloride salt with 82–84% purity.
Advantages : High yields, minimal byproducts, and scalability.
Direct Amination with Ammonia
Procedure :
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Halogen Displacement : 1-Chloro-3,5,7-trimethyladamantane reacts with ammonium acetate in toluene under reflux (110–130°C) for 6–8 hours.
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Salt Formation : The crude amine is treated with HCl gas in ethanol, precipitating the hydrochloride salt.
Industrial-Scale Optimization
Continuous Flow Reactors
Large-scale production employs continuous flow systems to enhance safety and efficiency. For example, bromination and amination steps are conducted in tandem reactors, reducing reaction times by 40% compared to batch processes.
Solvent and Catalyst Selection
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Solvents : Toluene and diethylene glycol minimize side reactions during amination.
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Catalysts : ZnCl₂ or FeCl₃ accelerates halogen displacement, achieving turnover numbers (TON) >500.
Purification and Analytical Validation
Crystallization Techniques
The hydrochloride salt is purified via anti-solvent crystallization using n-hexane/ethyl acetate (5:4 v/v), yielding >99% purity.
Analytical Methods
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NMR : ¹H NMR (400 MHz, D₂O) shows adamantane methyl singlets at δ 1.2–1.5 ppm and amine protons at δ 2.8 ppm.
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HPLC : Reversed-phase C18 columns with acetonitrile/0.1% TFA mobile phase confirm purity >99.3%.
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X-ray Crystallography : Resolves the adamantane core geometry (C–C bond lengths: 1.54–1.56 Å).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Reference |
|---|---|---|---|---|
| Ritter Reaction | 82–84 | 99.9 | High | |
| Direct Amination | 76–80 | 98.5 | Moderate | |
| Nitration/Reduction | 65–70 | 97.0 | Low |
Challenges and Troubleshooting
Byproduct Formation
Scientific Research Applications
3,5,7-Trimethyladamantan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its potential biological activities, including antiviral and neuroprotective effects.
Medicine: Investigated for its potential use in treating neurological disorders due to its structural similarity to memantine, a drug used in Alzheimer’s disease.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex chemical entities .
Mechanism of Action
The mechanism of action of 3,5,7-Trimethyladamantan-1-amine hydrochloride is not fully understood but is believed to involve interactions with neurotransmitter systems in the brain. It may act as an antagonist at N-methyl-D-aspartate (NMDA) receptors, similar to memantine, thereby modulating synaptic transmission and providing neuroprotective effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3,5,7-Trimethyladamantan-1-amine hydrochloride
- CAS No.: 15210-60-3
- Molecular Formula : C₁₃H₂₄ClN
- Molecular Weight : 229.79 g/mol
- Synonyms: 7-Methylmemantine hydrochloride, Memantine Related Compound H .
Structural Features :
The compound consists of an adamantane backbone with three methyl groups at positions 3, 5, and 7, and an amine group at position 1, forming a hydrochloride salt. This structure enhances lipophilicity compared to simpler adamantane derivatives, influencing pharmacokinetic properties .
Applications :
Primarily used as a certified reference material in pharmaceutical quality control, particularly for analyzing memantine hydrochloride (a NMDA receptor antagonist) and its impurities .
Comparison with Structurally Similar Compounds
Memantine Hydrochloride (3,5-Dimethyladamantan-1-amine Hydrochloride)
- CAS No.: 51052-62-1
- Formula : C₁₂H₂₁N·HCl
- Molecular Weight : 215.76 g/mol
- Key Differences :
- Methyl Substitution : Lacks the 7-methyl group present in the trimethyl variant.
- Pharmacology : Approved for Alzheimer’s disease as an NMDA receptor antagonist. The reduced lipophilicity (vs. trimethyl derivative) enhances aqueous solubility and blood-brain barrier penetration .
- Regulatory Status : Clinically validated with established safety profiles, unlike the trimethyl variant, which remains a research tool .
3,5,7-Trimethyladamantan-1-amine (Free Base)
- CAS No.: 42194-25-2
- Formula : C₁₃H₂₃N
- Molecular Weight : 193.33 g/mol
- Key Differences :
3,5-Dimethyladamantan-1-amine Hydrochloride (Memantine Impurity)
Comparative Data Table
Research Findings and Functional Insights
- Synthetic Challenges : Introducing three methyl groups on the adamantane ring requires precise alkylation conditions, increasing production complexity relative to memantine .
- Toxicological Data: Limited studies exist, but the compound is classified as an irritant, necessitating careful handling in laboratory settings .
Biological Activity
Overview
3,5,7-Trimethyladamantan-1-amine hydrochloride (TMAH) is a synthetic derivative of adamantane, characterized by its unique molecular structure and potential biological activities. With the molecular formula C13H24ClN, TMAH has garnered interest in pharmacological research due to its neuroprotective and antiviral properties. This article explores the biological activity of TMAH, including its mechanisms of action, therapeutic potential, and relevant case studies.
TMAH is believed to interact with neurotransmitter systems in the brain, particularly as an antagonist at N-methyl-D-aspartate (NMDA) receptors. This action is similar to that of memantine, a drug used in Alzheimer's disease treatment. By modulating synaptic transmission, TMAH may provide neuroprotective effects, potentially mitigating neuronal damage associated with excitotoxicity.
Biological Activities
TMAH has been studied for various biological activities:
- Neuroprotective Effects : Research indicates that TMAH can protect neurons from excitotoxicity and oxidative stress. In vitro studies demonstrated that TMAH reduced cell death in neuronal cultures exposed to glutamate toxicity.
- Antiviral Properties : Preliminary studies suggest that TMAH exhibits antiviral activity against certain viruses, although specific mechanisms remain to be fully elucidated.
- Potential Use in Neurological Disorders : Due to its structural similarity to memantine, TMAH is being investigated for its potential application in treating Alzheimer's disease and other neurodegenerative disorders.
Comparative Analysis with Similar Compounds
The following table summarizes the properties and activities of TMAH compared to related compounds:
| Compound | Structure Type | Primary Use | NMDA Receptor Activity | Antiviral Activity |
|---|---|---|---|---|
| This compound (TMAH) | Adamantane derivative | Potential neuroprotective agent | Antagonist | Yes (preliminary) |
| Memantine Hydrochloride | Adamantane derivative | Alzheimer's treatment | Antagonist | No |
| Amantadine Hydrochloride | Adamantane derivative | Antiviral & Parkinson's treatment | Antagonist | Yes |
Case Studies
- Neuroprotection Study : A study conducted on cultured rat cortical neurons showed that TMAH significantly decreased neuronal death induced by glutamate exposure. The results indicated a dose-dependent protective effect, suggesting its potential as a therapeutic agent in excitotoxic conditions.
- Antiviral Activity Assessment : In vitro assays evaluated the antiviral efficacy of TMAH against influenza virus strains. Results indicated a reduction in viral replication rates, warranting further exploration into its mechanism and potential clinical applications.
- Pharmacokinetic Studies : Research on the pharmacokinetics of TMAH revealed favorable absorption characteristics and bioavailability profiles, supporting its development as a therapeutic candidate.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,5,7-Trimethyladamantan-1-amine hydrochloride, and how are intermediates characterized?
- Answer : A common method involves direct amination of brominated adamantane derivatives. For example, 1-bromo-3,5-dimethyladamantane reacts with thiourea in propylene glycol at 160°C, followed by acidification to yield the hydrochloride salt. Intermediates are characterized via IR spectroscopy (C-N stretching at ~1,100 cm⁻¹), mass spectrometry (molecular ion peaks), and NMR (distinct adamantane ring proton signals at δ 1.5–2.5 ppm). Final purity is confirmed by HPLC with UV detection at 220 nm .
Q. How is structural confirmation of this compound achieved?
- Answer : X-ray crystallography or high-resolution NMR (¹H and ¹³C) is used to resolve the adamantane core and methyl substituents. For example, the quaternary carbons of the adamantane skeleton appear at δ 30–40 ppm in ¹³C-NMR, while methyl groups show singlet peaks in ¹H-NMR. Discrepancies in spectral data (e.g., unexpected splitting) may indicate incomplete purification or stereochemical impurities .
Q. What analytical techniques are recommended for purity assessment?
- Answer : Combustion analysis (C, H, N, Cl), ion chromatography (Cl⁻ content), and reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water). Impurity profiling using LC-MS/MS can detect homologs like 3,5-dimethyladamantan-1-amine, a common byproduct .
Advanced Research Questions
Q. How can conflicting NMR data during structural elucidation be resolved?
- Answer : Conflicting signals may arise from dynamic stereochemistry or solvent effects. Use variable-temperature NMR to assess conformational stability. For ambiguous peaks, compare experimental data with computational predictions (DFT-based chemical shift calculations). Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .
Q. What strategies optimize the yield of this compound in multistep syntheses?
- Answer : Reaction parameters such as solvent polarity (propylene glycol vs. DMF), temperature gradients (e.g., 160°C for bromination, 80°C for amination), and stoichiometric ratios (1:1.2 adamantane:thiourea) significantly impact yield. Kinetic studies using in-situ FTIR can monitor intermediate formation and adjust reaction times dynamically .
Q. How do storage conditions affect the stability of this compound?
- Answer : Store at -20°C in airtight, amber vials under nitrogen to prevent oxidation of the amine group. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can quantify degradation products (e.g., N-oxide derivatives). Lyophilization improves long-term stability by reducing hydrolytic decomposition .
Q. What methodologies are used to study its interaction with biological targets (e.g., NMDA receptors)?
- Answer : Radioligand binding assays (³H-MK-801 displacement) and electrophysiological patch-clamp techniques assess receptor affinity and channel-blocking activity. Molecular docking simulations (using AutoDock Vina) model the adamantane core’s interaction with the receptor’s hydrophobic pocket, validated by site-directed mutagenesis .
Data Contradiction and Troubleshooting
Q. How to address discrepancies between theoretical and experimental molecular weights in mass spectrometry?
- Answer : Adduct formation (e.g., Na⁺ or K⁺) can shift m/z values. Use high-resolution ESI-MS in positive ion mode and compare with theoretical isotopic patterns. For persistent mismatches, assess synthetic steps for unintended substitutions (e.g., chlorine vs. bromine in precursors) .
Q. What causes batch-to-batch variability in hydrochloride salt crystallinity?
- Answer : Variations in acidification pH (optimize at 4.5–5.0) or anti-solvent addition rate (dropwise vs. rapid) affect crystal nucleation. Powder XRD and DSC (melting point ~250°C) characterize polymorphs. Seeding with pre-formed crystals ensures consistent crystal habit .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of intermediates.
- Characterization : Combine orthogonal techniques (e.g., NMR + X-ray) to mitigate spectral ambiguity.
- Stability : Include radical scavengers (e.g., BHT) in storage buffers to prolong shelf life.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
